

CHIP28 (Aquaporin-1) Antibody: Application Notes and Protocols for Immunohistochemistry

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Compound of Interest

Compound Name: CHIP28

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Introduction

CHIP28, also known as Aquaporin-1 (AQP1), is a 28 kDa integral membrane protein that functions as a molecular water channel.[1][2] It plays a crucial role in regulating water balance in various tissues by facilitating the rapid movement of water across cell membranes.[1] AQP1 is abundantly expressed in erythrocytes and the apical and basolateral membranes of renal proximal tubules and descending thin limbs of Henle's loop, where it is essential for constitutive water reabsorption.[3][4] Beyond the kidneys, AQP1 is also found in the choroid plexus, ciliary body of the eye, lung, and capillary endothelia.[1][5] Emerging evidence has implicated AQP1 in various physiological and pathological processes, including tumor angiogenesis and the cellular response to hypoxia, making it a protein of significant interest in drug development and disease research.[6][7]

This document provides detailed application notes and protocols for the use of **CHIP28** (AQP1) antibodies in immunohistochemistry (IHC), a key technique for visualizing the in-situ expression and localization of this protein in tissue samples.

Data Presentation

Recommended Antibody Dilutions for Various Applications

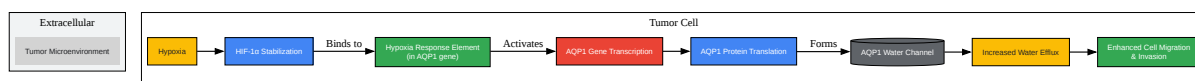
Application	Species Reactivity	Recommended Dilution Range	Reference
Immunohistochemistry (Paraffin)	Human, Mouse, Rat	1:50 - 1:8000	[8][9][10]
Western Blot	Human, Mouse, Rat	1:500 - 1:2000	[8][9]
Immunocytochemistry/ Immunofluorescence	Human, Mouse, Rat	1:50 - 1:200	[8][9]

Note: Optimal dilutions should be determined experimentally by the end-user.

Signaling Pathway

Hypoxia-Induced Upregulation of AQP1 in Tumor Cells

Under hypoxic conditions, often found in the tumor microenvironment, the expression of AQP1 is upregulated.[7][11] This process is primarily mediated by Hypoxia-Inducible Factor 1-alpha (HIF-1 α), a key transcription factor in the cellular response to low oxygen.[4][11] The increased expression of AQP1 is thought to facilitate water transport out of the cell, which can contribute to changes in cell volume and shape, thereby promoting cell migration and invasion, hallmarks of cancer progression.[7][12] This pathway highlights AQP1 as a potential therapeutic target in oncology.



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Hypoxia-induced AQP1 expression and its role in cell migration.

Experimental Protocols

Immunohistochemistry (IHC) Staining of Paraffin-Embedded Tissues

This protocol provides a general guideline for the immunohistochemical staining of AQP1 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Reagents and Materials:

- Xylene
- Ethanol (100%, 95%, 70%)
- Deionized water
- Phosphate Buffered Saline (PBS)
- Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate buffer, pH 6.0 or Tris-EDTA buffer, pH 9.0)[8][10]
- Hydrogen Peroxide (3%)
- Blocking Buffer (e.g., 1% BSA or 5% normal serum in PBS)
- Primary Antibody: Anti-**CHIP28**/AQP1 antibody
- Biotinylated Secondary Antibody
- Streptavidin-HRP (or other appropriate detection reagent)
- DAB (3,3'-Diaminobenzidine) Substrate Kit
- Hematoxylin (counterstain)
- Mounting Medium
- Glass slides
- Coplin jars

- Humidified chamber
- Microscope

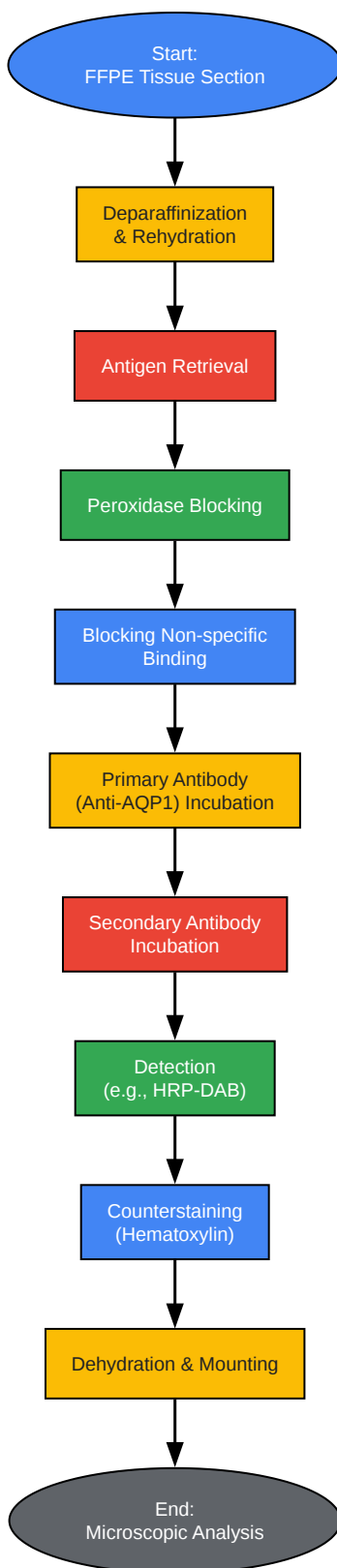
Procedure:

- Deparaffinization and Rehydration:
 - Immerse slides in Xylene: 2 changes for 10 minutes each.[\[13\]](#)
 - Immerse in 100% Ethanol: 2 changes for 10 minutes each.[\[13\]](#)
 - Immerse in 95% Ethanol: 1 change for 5 minutes.[\[13\]](#)
 - Immerse in 70% Ethanol: 1 change for 5 minutes.[\[13\]](#)
 - Rinse with running tap water.
- Antigen Retrieval:
 - Immerse slides in a Coplin jar with Antigen Retrieval Buffer.
 - Heat the solution to 95-100°C for 10-20 minutes using a microwave, pressure cooker, or water bath.[\[6\]](#)
 - Allow the slides to cool in the buffer for 20 minutes at room temperature.
 - Rinse slides with PBS (2 changes for 5 minutes each).
- Peroxidase Blocking:
 - Incubate sections with 3% Hydrogen Peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.
 - Rinse with PBS (2 changes for 5 minutes each).
- Blocking:

- Incubate sections with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.[\[1\]](#)
- Primary Antibody Incubation:
 - Dilute the anti-**CHIP28**/AQP1 primary antibody to the optimal concentration in antibody dilution buffer (e.g., 1% BSA in PBS).
 - Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
- Secondary Antibody Incubation:
 - Rinse slides with PBS (3 changes for 5 minutes each).
 - Incubate sections with the biotinylated secondary antibody (diluted according to the manufacturer's instructions) for 30-60 minutes at room temperature in a humidified chamber.
- Detection:
 - Rinse slides with PBS (3 changes for 5 minutes each).
 - Incubate sections with Streptavidin-HRP for 30 minutes at room temperature.
 - Rinse slides with PBS (3 changes for 5 minutes each).
 - Apply the DAB substrate solution and incubate until the desired brown color develops (monitor under a microscope).
 - Rinse with deionized water to stop the reaction.
- Counterstaining:
 - Immerse slides in Hematoxylin for 1-2 minutes.
 - Rinse with running tap water.
 - "Blue" the sections in Scott's tap water or a weak ammonia solution.

- Rinse with running tap water.
- Dehydration and Mounting:
 - Dehydrate the sections through graded alcohols (70%, 95%, 100% Ethanol).
 - Clear in Xylene.
 - Mount with a permanent mounting medium.

Experimental Workflow for Immunohistochemistry



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Workflow for Immunohistochemical Staining.

Troubleshooting

Issue	Possible Cause	Suggested Solution
No Staining	Primary antibody not effective	Use a positive control tissue to validate antibody performance.
Incorrect antibody dilution	Optimize antibody concentration through titration.	
Inadequate antigen retrieval	Try different antigen retrieval methods (heat-induced with different pH buffers or enzymatic).	
Primary antibody incubation time too short	Increase incubation time or perform incubation at 4°C overnight.	
High Background	Non-specific antibody binding	Increase blocking time or use a different blocking reagent.
Primary or secondary antibody concentration too high	Further dilute the antibodies.	
Inadequate washing	Increase the number and duration of wash steps.	
Endogenous peroxidase activity	Ensure the peroxidase blocking step is performed correctly.	
Non-specific Staining	Cross-reactivity of secondary antibody	Use a secondary antibody raised against the species of the primary antibody.
Hydrophobic interactions	Add a detergent like Tween-20 to the wash buffers.	

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References

- 1. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 2. Role of Aquaporin 1 Signalling in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Immunohistochemistry (IHC) protocol [hellobio.com]
- 6. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 7. Frontiers | AQP1 Is Up-Regulated by Hypoxia and Leads to Increased Cell Water Permeability, Motility, and Migration in Neuroblastoma [frontiersin.org]
- 8. Aquaporin 1 Polyclonal Antibody (PA5-87196) [thermofisher.com]
- 9. mdpi.com [mdpi.com]
- 10. Aquaporin Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional and Transcriptional Induction of Aquaporin-1 Gene by Hypoxia; Analysis of Promoter and Role of Hif-1 α | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. Fluorescent IHC Protocol: Paraffin-embedded Tissue Sections: R&D Systems [rndsystems.com]
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